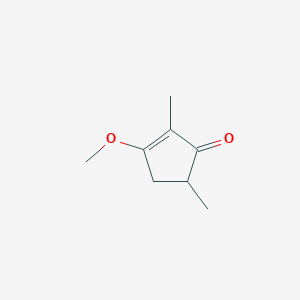
2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- is an organic compound with the molecular formula C8H12O2 It is a derivative of cyclopentenone, featuring methoxy and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- can be achieved through several methods. One common approach involves the alkylation of dienolates generated from 3-methoxycycloalk-2-enones. This method provides the corresponding quaternized cycloalkenones in a highly diastereoselective manner . Another method includes the acid-catalyzed dehydration of cyclopentanediols .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. similar compounds are often synthesized using large-scale organic synthesis techniques, which may include batch reactors and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- undergoes various chemical reactions typical of α,β-unsaturated ketones. These include:
Nucleophilic Conjugate Addition: This reaction involves the addition of nucleophiles to the β-carbon of the enone system.
Michael Reaction: A type of conjugate addition where nucleophiles add to the β-carbon of α,β-unsaturated carbonyl compounds.
Diels-Alder Reaction: This compound functions as an excellent dienophile, reacting with a wide variety of dienes to form cyclohexene derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes. Typical conditions involve the use of solvents like toluene and catalysts such as Grubbs Catalyst® .
Major Products Formed
The major products formed from these reactions include various substituted cyclopentenones and cyclohexene derivatives, depending on the specific reaction and conditions employed.
Scientific Research Applications
2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is employed in the synthesis of various fine chemicals and intermediates used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- involves its reactivity as an electrophile. It participates in conjugate addition reactions, where nucleophiles attack the β-carbon of the enone system. This reactivity is facilitated by the electron-withdrawing nature of the carbonyl group, which activates the β-carbon towards nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the methoxy and dimethyl substituents.
3-Methoxy-2-cyclopenten-1-one: Similar structure but lacks the dimethyl groups.
2,3-Dimethyl-2-cyclopenten-1-one: Similar but without the methoxy group.
Uniqueness
2-Cyclopenten-1-one, 3-methoxy-2,5-dimethyl- is unique due to the presence of both methoxy and dimethyl substituents, which influence its chemical reactivity and physical properties. These substituents can affect the compound’s stability, solubility, and reactivity, making it distinct from its analogs.
Properties
CAS No. |
51036-27-2 |
|---|---|
Molecular Formula |
C8H12O2 |
Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-methoxy-2,5-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O2/c1-5-4-7(10-3)6(2)8(5)9/h5H,4H2,1-3H3 |
InChI Key |
HJPIFXGUIDSRAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=C(C1=O)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















